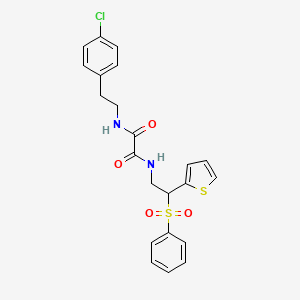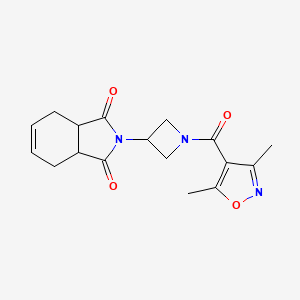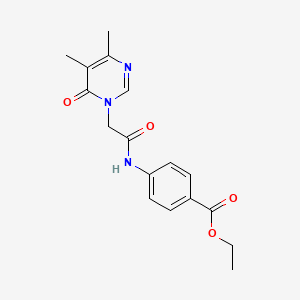
3,4-difluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a small molecule that can be synthesized using a specific method, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves the inhibition of specific enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and growth. By inhibiting these enzymes, this compound can disrupt the growth and proliferation of cancer cells. Additionally, this compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential applications in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound can inhibit the migration and invasion of cancer cells, which may contribute to its anti-tumor activity. In the brain, this compound has been shown to modulate the activity of certain neurotransmitters, which may have implications for its potential applications in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3,4-difluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is its potent anti-tumor activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. Additionally, this compound has also been shown to have potential applications in the treatment of neurodegenerative disorders. However, there are also limitations to the use of this compound in lab experiments. For example, the synthesis of this compound can be challenging and may require specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain contexts.
Future Directions
There are several potential future directions for research on 3,4-difluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. One area of focus could be the development of more efficient and scalable synthesis methods for this compound. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound, which may help to identify new potential applications. Finally, preclinical and clinical studies could be conducted to evaluate the safety and efficacy of this compound in humans, with the goal of developing it into a viable therapeutic agent for the treatment of cancer and neurodegenerative disorders.
Synthesis Methods
The synthesis of 3,4-difluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the preparation of 3,4-difluorobenzaldehyde, which is then reacted with 5-(1-methyl-1H-pyrazol-4-yl)nicotinic acid to form the intermediate product. This intermediate product is then treated with thionyl chloride to form this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
3,4-difluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has been studied extensively for its potential applications in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-tumor activity and can inhibit the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3,4-difluoro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-23-10-14(9-22-23)13-4-11(6-20-8-13)7-21-17(24)12-2-3-15(18)16(19)5-12/h2-6,8-10H,7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEUVWAQIHUOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-([2,3'-bipyridin]-3-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2619798.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one](/img/structure/B2619803.png)


![N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2619806.png)
![N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B2619807.png)



![ethyl 1-methyl-4-[(thiophen-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2619815.png)